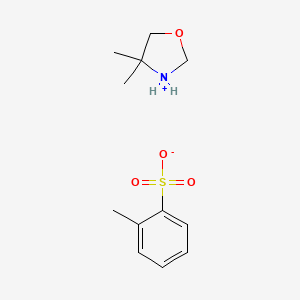
2,5-Dimethyl-3-pentylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-pentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is known for its distinctive aroma and is often used in flavor and fragrance applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-pentylpyrazine can be synthesized through various methods, including the cyclization of appropriate precursors. One common approach involves the reaction of pentylamine with acetoacetate derivatives under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis. This involves the use of reactors and controlled reaction conditions to ensure the efficient formation of the desired product. The process may also include purification steps to remove impurities and obtain a high-purity final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-3-pentylpyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazine derivatives with additional oxygen atoms.
Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrazine derivatives with fewer double bonds.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-pentylpyrazine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a flavoring agent and its impact on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in pharmaceuticals and nutraceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma.
Mecanismo De Acción
The mechanism by which 2,5-Dimethyl-3-pentylpyrazine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,5-Dimethyl-3-pentylpyrazine is compared with other similar pyrazine derivatives, such as 2,3-dimethylpyrazine and 2,6-dimethylpyrazine. These compounds share structural similarities but differ in their substitution patterns and properties. The unique combination of methyl and pentyl groups in this compound gives it distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
2,3-Dimethylpyrazine
2,6-Dimethylpyrazine
2,5-Dimethylpyrazine
3,5-Dimethylpyrazine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
56617-69-7 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h8H,4-7H2,1-3H3 |
Clave InChI |
VJNUCPVMBFFSSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC(=CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)





![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)

![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)
